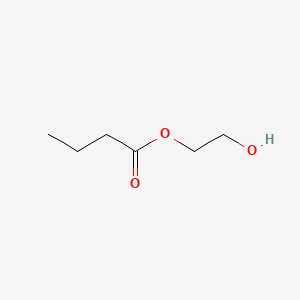

2-Hydroxyethyl butyrate

Description

2-Hydroxyethyl butyrate (EGB) is a hydroxy-functionalized ester with the chemical formula C₅H₇COOCH₂CH₂OH, synthesized via esterification of butyric acid with ethylene glycol derivatives. It is characterized by a hydroxyl group on the ethyl chain, enhancing its polarity and hydrogen-bonding capacity. EGB has a boiling point of 57–60°C at 0.1 mmHg and a moderate synthesis yield of 47% under experimental conditions .

Propriétés

IUPAC Name |

2-hydroxyethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-6(8)9-5-4-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOCILWWMFZESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195006 | |

| Record name | 2-Hydroxyethyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4219-46-9 | |

| Record name | Ethylene glycol monobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4219-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4219-46-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4219-46-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyethyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl butyrate can be synthesized through the esterification of butanoic acid with ethylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of 2-hydroxyethyl butyrate involves similar esterification processes but on a larger scale. Continuous reactors are often used to maintain a steady production rate. The reaction conditions, such as temperature and catalyst concentration, are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hydroxyethyl butyrate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of butyric acid derivatives.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Butyric acid derivatives.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Applications De Recherche Scientifique

Anti-inflammatory Effects

Research indicates that HEB exhibits anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory disorders. A study demonstrated that HEB administration reduced inflammatory markers in animal models, suggesting its potential as a therapeutic agent for chronic inflammation .

Gastrointestinal Health

HEB has been shown to support gastrointestinal health by enhancing gut microbiota composition. Studies have reported that HEB can promote the growth of beneficial bacteria while inhibiting pathogenic strains, thereby improving gut health and function .

Flavoring Agent

Due to its pleasant aroma and flavor profile, HEB is utilized as a flavoring agent in various food products. It can enhance the sensory attributes of foods while also contributing to their overall palatability.

Preservative Properties

HEB exhibits antimicrobial activity against several foodborne pathogens, making it a candidate for use as a natural preservative in food products. Its effectiveness in extending shelf life while maintaining food safety has been documented in multiple studies .

Biodegradable Plastics

Research into polyhydroxyalkanoates (PHAs), which include 2-hydroxyethyl butyrate as a building block, highlights its potential in the production of biodegradable plastics. These materials are environmentally friendly alternatives to conventional plastics, addressing the growing concern over plastic waste .

Drug Delivery Systems

HEB's biocompatibility and ability to form nanoparticles make it a promising candidate for drug delivery systems. Studies have shown that HEB can encapsulate various therapeutic agents, enhancing their bioavailability and targeted delivery .

Comprehensive Data Table of Research Findings

Case Study 1: Anti-inflammatory Effects

In a controlled study involving rodents with induced arthritis, administration of HEB resulted in a significant reduction in joint swelling and inflammatory cytokines compared to control groups. This suggests that HEB could be developed into a therapeutic agent for managing arthritis symptoms.

Case Study 2: Gut Health Improvement

A clinical trial involving participants with gastrointestinal disorders showed that supplementation with HEB improved symptoms by restoring gut microbiota balance. Participants reported fewer digestive issues and enhanced overall well-being.

Mécanisme D'action

The mechanism by which 2-hydroxyethyl butyrate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release butanoic acid and ethylene glycol, which can then participate in further biochemical pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.

Comparaison Avec Des Composés Similaires

Physical and Chemical Properties

A comparison of key physical properties highlights structural influences on volatility, solubility, and hydrophilicity:

| Compound | Boiling Point (°C/mmHg) | Molecular Weight (g/mol) | Key Functional Groups | LogP (Predicted) |

|---|---|---|---|---|

| 2-Hydroxyethyl butyrate (EGB) | 57–60 (0.1) | 146.14 | -OH, ester | ~0.5–1.0 |

| 2-Hydroxypropyl butyrate (TGB) | 74–76 (1) | 160.17 | -OH, ester | ~0.8–1.3 |

| 2,3-Dihydroxypropyl butyrate (GB) | 96–98 (0.06) | 176.17 | Two -OH, ester | ~-0.5–0.0 |

| Ethyl 2-methylbutyrate | ~120–121 (760) | 130.18 | Branched alkyl, ester | 2.0 |

| Ethyl butyrate | 120–121 (760) | 116.16 | Linear alkyl, ester | 1.8 |

- Volatility : EGB and TGB exhibit lower boiling points compared to ethyl esters (e.g., ethyl butyrate) due to reduced molecular weight and vacuum conditions during synthesis .

- Hydrophilicity: The hydroxyl groups in EGB and GB increase water solubility compared to non-hydroxylated esters like ethyl 2-methylbutyrate (LogP = 2.0) .

- Structural Effects : Branching in ethyl 2-methylbutyrate enhances lipophilicity, making it suitable for flavoring applications, whereas hydroxy groups in EGB favor biomedical or polymer uses .

Activité Biologique

2-Hydroxyethyl butyrate (HEB) is an ester derivative of butyric acid, a short-chain fatty acid (SCFA) known for its significant biological activities. This article delves into the biological activity of 2-Hydroxyethyl butyrate, exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

2-Hydroxyethyl butyrate is represented by the chemical formula and has a molecular weight of approximately 132.16 g/mol. The compound is characterized by the presence of a hydroxyethyl group attached to the butyric acid moiety, which may influence its solubility and biological interactions.

The biological activity of 2-Hydroxyethyl butyrate can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Similar to butyrate, 2-Hydroxyethyl butyrate has been shown to inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation. This inhibition leads to increased acetylation of histones, promoting gene transcription associated with anti-inflammatory and anti-proliferative effects .

- Anti-inflammatory Effects : Research indicates that compounds like butyrate can reduce the production of pro-inflammatory cytokines such as IL-6 in macrophages. This suggests that 2-Hydroxyethyl butyrate may also exert anti-inflammatory properties through similar pathways .

- Microbiome Modulation : The administration of butyrate and its derivatives influences gut microbiota composition, promoting beneficial bacterial populations that can enhance gut health and barrier function .

1. Anti-cancer Properties

Studies have demonstrated that butyrate and its derivatives can inhibit the proliferation of cancer cells through HDAC inhibition. For instance, in colorectal cancer models, treatment with butyrate derivatives resulted in reduced tumor growth and enhanced apoptosis in cancer cells .

2. Gut Health

2-Hydroxyethyl butyrate has been investigated for its role in maintaining gut barrier integrity. In animal models, it has been shown to ameliorate conditions such as colitis by restoring epithelial barrier function and reducing intestinal permeability .

3. Metabolic Regulation

Emerging research suggests that butyrate derivatives may play a role in metabolic health by influencing insulin sensitivity and lipid metabolism. For example, studies indicate that butyrate can enhance fibroblast growth factor 21 (FGF21) gene expression, which is involved in metabolic regulation .

Case Study 1: Colitis Treatment

In a study involving mice with induced colitis, administration of polymeric micelles containing 2-Hydroxyethyl butyrate significantly improved intestinal barrier function and reduced inflammation markers compared to control groups. Histological analyses showed decreased infiltration of inflammatory cells in the intestinal mucosa .

Case Study 2: Peanut Allergy Model

Research demonstrated that intragastric delivery of butyrate-conjugated micelles improved barrier integrity and reduced anaphylactic responses in a peanut allergy model. Mice treated with these micelles exhibited lower serum levels of FITC-dextran, indicating improved intestinal permeability compared to untreated controls .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.